molecular formula C22H20F3NO5 B2755718 9-(3-hydroxypropyl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 1010882-76-4

9-(3-hydroxypropyl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No. B2755718
CAS RN: 1010882-76-4
M. Wt: 435.399
InChI Key: KWOQDGGNOJDPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(3-hydroxypropyl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C22H20F3NO5 and its molecular weight is 435.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Transformation

The synthesis of oxazine derivatives and their transformation into other valuable chemical entities is a significant area of research. For example, the synthesis of 1-methoxy-1H-phenanthro[9,10-c][1,2]oxazine from specific reactions and its further transformation into triphenylene-o-dicarboxylic derivatives highlights the chemical versatility and utility of oxazine compounds in producing high-yield derivatives with potential applications in material science and organic chemistry (Nicolaides et al., 1996).

Novel Monomers and Polymers

Oxazine derivatives are also researched for their potential in creating novel monomers and polymers. A study introduced a new monomer with both benzoxazine and coumarin rings, exploring its dimerization and thermal properties. This kind of research indicates the interest in oxazine derivatives for developing materials with unique thermal and photochemical properties, which could have applications in advanced materials and coatings (Kiskan & Yagcı, 2007).

Chemical and Pharmacological Activities

The synthesis and evaluation of pharmacological activities of fused oxazine derivatives, such as pyrano[2,3-d]pyrimidine and pyrano[2,3-d]pyrimidine-5-one derivatives, have been studied for their chemical and potential pharmacological activities. These studies contribute to the understanding of the structural-activity relationships and the development of new compounds with potential therapeutic applications, focusing on the chemistry and biological activities without discussing specific drug uses or side effects (Mahmoud et al., 2017).

Allelochemicals from Gramineae

Research into compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, isolated from plants in the Poaceae family, demonstrates the potential agronomic utility of oxazine derivatives. These compounds exhibit various biological properties such as phytotoxic, antimicrobial, and insecticidal properties, highlighting their importance in agricultural sciences and potential for developing natural herbicides or pesticides (Macias et al., 2006).

properties

IUPAC Name

9-(3-hydroxypropyl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3NO5/c1-29-16-6-3-2-5-13(16)18-19(28)14-7-8-17-15(11-26(12-30-17)9-4-10-27)20(14)31-21(18)22(23,24)25/h2-3,5-8,27H,4,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOQDGGNOJDPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)CCCO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.